molecular formula C13H13N3O4S B4923716 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide

Cat. No.: B4923716
M. Wt: 307.33 g/mol
InChI Key: OMRQTMASMDOPSA-UHFFFAOYSA-N
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Description

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a pyridine ring. The compound’s molecular formula is C14H13N3O4S, and it has a molecular weight of 319.34 g/mol.

Preparation Methods

The synthesis of 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 4-methylbenzenesulfonamide to introduce the nitro group at the 3-position.

    Coupling Reaction: The coupling of the nitrated product with 6-methyl-2-aminopyridine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents like potassium permanganate.

Scientific Research Applications

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

    4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-methyl-N-(6-methylpyridin-2-yl)-3-aminobenzenesulfonamide:

    4-methyl-N-(6-methylpyridin-2-yl)-3-hydroxybenzenesulfonamide: The presence of a hydroxyl group can significantly alter the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-9-6-7-11(8-12(9)16(17)18)21(19,20)15-13-5-3-4-10(2)14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRQTMASMDOPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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